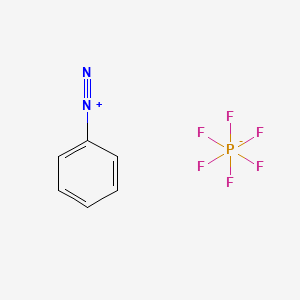
Phenyldiazonium hexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyldiazonium hexafluorophosphate is a useful research compound. Its molecular formula is C6H5F6N2P and its molecular weight is 250.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.04 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Benzenediazonium hexafluorophosphate is a diazonium salt that is used in surface functionalization of materials . It allows for the creation of covalently attached coatings on conducting and semiconducting materials . The salt is obtained through the diazotization of aromatic amines in the presence of hexafluorophosphates .
Surface Functionalization
- Electrochemical Reduction Benzenediazonium hexafluorophosphate monolayers can be functionalized through in situ electrochemical reduction . A mild potential selectively reduces one diazonium group per ring because of the potential difference between the first and second reduction of bis(benzenediazonium) hexafluorophosphate, which results in a high density of surface-bound diazonium groups . The resulting diazonium-containing monolayer then readily reacts with electron-rich aromatic compounds .
- Gomberg-Bachmann Arylation The reaction with ferrocene produces a dense ferrocene-containing monolayer through a Gomberg-Bachmann type arylation . The ferrocene group that results exhibits rapid electron transfer to the electrode because of the conjugated linker layer, according to alternating current voltammetry (ACV) and cyclic voltammetry .
- Post-functionalization Chemical coupling methods can be implemented on modified substrates via diazonium chemistry . Carboxyl groups can be activated with EDC/NHS aqueous solution, followed by the addition of a ferrocene derivative .
- Applications in Biosensors Aminophenyl tethered surfaces can be exploited to build immunosensors . EDC activated amide coupling can be exploited with aminophenyl platforms directly prepared from reduction of in situ diazoniated p-phenylenediamine . This technique can be used to attach biotin to a gold surface for the detection of anti-biotin IgG, or to generate oligo (ethylene glycol) antifouling layers on glassy carbon for detection of HbA1c in human blood .
- Grafting mechanisms Gold nanostructures can be chemically functionalized using benzenediazonium-tetrafluoroborate .
Propiedades
Número CAS |
369-58-4 |
|---|---|
Fórmula molecular |
C6H5F6N2P |
Peso molecular |
250.08 g/mol |
Nombre IUPAC |
benzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C6H5N2.F6P/c7-8-6-4-2-1-3-5-6;1-7(2,3,4,5)6/h1-5H;/q+1;-1 |
Clave InChI |
GIDPFONPWSEBOB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[N+]#N.F[P-](F)(F)(F)(F)F |
SMILES canónico |
C1=CC=C(C=C1)[N+]#N.F[P-](F)(F)(F)(F)F |
Key on ui other cas no. |
369-58-4 |
Números CAS relacionados |
2684-02-8 (Parent) |
Solubilidad |
0.04 M |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















